molecular formula C9H8N2OS3 B10892174 3-[(3-Methyl-thiophen-2-ylmethylene)-amino]-2-thioxo-thiazolidin-4-one

3-[(3-Methyl-thiophen-2-ylmethylene)-amino]-2-thioxo-thiazolidin-4-one

Cat. No.: B10892174
M. Wt: 256.4 g/mol
InChI Key: XIZJIOUILWDCFG-ONNFQVAWSA-N
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Description

3-[(3-Methyl-thiophen-2-ylmethylene)-amino]-2-thioxo-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Methyl-thiophen-2-ylmethylene)-amino]-2-thioxo-thiazolidin-4-one typically involves the condensation of 3-methylthiophene-2-carbaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-[(3-Methyl-thiophen-2-ylmethylene)-amino]-2-thioxo-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in the development of new pharmaceuticals and therapeutic agents.

    Medicine: Due to its biological activities, the compound is investigated for its potential use in treating various diseases, including bacterial infections and cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(3-Methyl-thiophen-2-ylmethylene)-amino]-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis.

    Pathways Involved: It interferes with the metabolic pathways of microorganisms, leading to their inhibition or death.

Comparison with Similar Compounds

  • 3-(3-Methoxy-propyl)-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-4-one
  • 3-Benzyl-5-(3-methyl-thiophen-2-ylmethylene)-2-thioxo-thiazolidin-4-one
  • 3-(4-Ethoxy-phenyl)-5-(3-methyl-thiophen-2-ylmethylene)-2-thioxo-thiazolidin-4-one

Comparison: Compared to similar compounds, 3-[(3-Methyl-thiophen-2-ylmethylene)-amino]-2-thioxo-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone ring and a thiophene moiety. This structural feature contributes to its enhanced biological activities and chemical reactivity. Additionally, the presence of the methyl group on the thiophene ring further distinguishes it from other analogs, potentially leading to different pharmacological profiles and applications .

Properties

Molecular Formula

C9H8N2OS3

Molecular Weight

256.4 g/mol

IUPAC Name

3-[(E)-(3-methylthiophen-2-yl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C9H8N2OS3/c1-6-2-3-14-7(6)4-10-11-8(12)5-15-9(11)13/h2-4H,5H2,1H3/b10-4+

InChI Key

XIZJIOUILWDCFG-ONNFQVAWSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/N2C(=O)CSC2=S

Canonical SMILES

CC1=C(SC=C1)C=NN2C(=O)CSC2=S

Origin of Product

United States

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